molecular formula C24H23NO5S B3531927 4-(benzylsulfonyl)benzyl N-(phenylacetyl)glycinate

4-(benzylsulfonyl)benzyl N-(phenylacetyl)glycinate

Cat. No. B3531927
M. Wt: 437.5 g/mol
InChI Key: UDDHTOUXNSNBHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

This compound, like other organic compounds, would likely undergo a variety of chemical reactions. For instance, compounds with a benzylsulfonyl group can participate in reactions such as free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any charges or polar regions .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, if it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c26-23(15-19-7-3-1-4-8-19)25-16-24(27)30-17-20-11-13-22(14-12-20)31(28,29)18-21-9-5-2-6-10-21/h1-14H,15-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDHTOUXNSNBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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